2-(prop-2-enylamino)-1H-quinazolin-4-one
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Overview
Description
The compound with the identifier “2-(prop-2-enylamino)-1H-quinazolin-4-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “2-(prop-2-enylamino)-1H-quinazolin-4-one” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and a mechanical grinding method . This method ensures high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
The compound “2-(prop-2-enylamino)-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides or hydroxides, while reduction reactions yield reduced forms of the compound. Substitution reactions yield substituted derivatives with different functional groups.
Scientific Research Applications
The compound “2-(prop-2-enylamino)-1H-quinazolin-4-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “2-(prop-2-enylamino)-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
IUPAC Name |
2-(prop-2-enylamino)-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-7-12-11-13-9-6-4-3-5-8(9)10(15)14-11/h2-6H,1,7H2,(H2,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWMYAXMHEBAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=O)C2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC1=NC(=O)C2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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